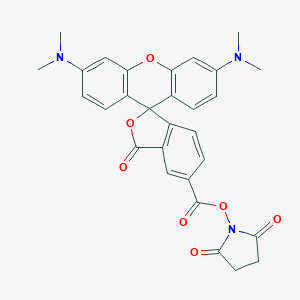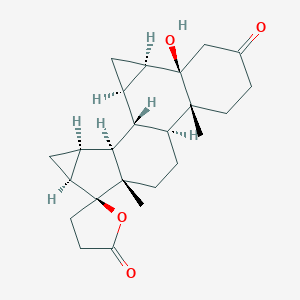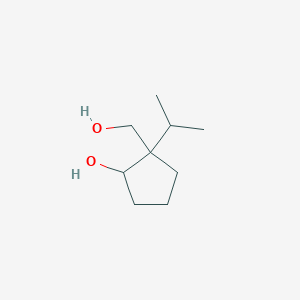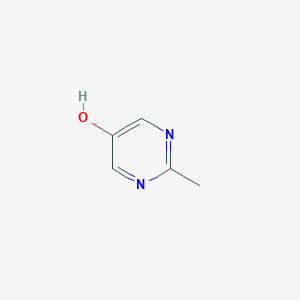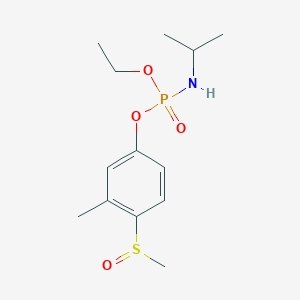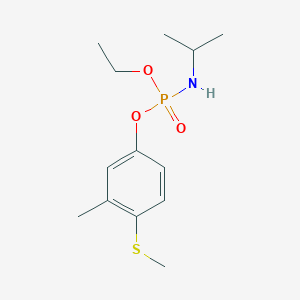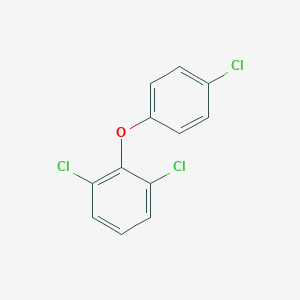
2,4',6-Trichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4',6-Trichlorodiphenyl ether (also known as Triclosan) is a synthetic chemical compound that has been widely used in consumer products such as soaps, toothpaste, and other personal care products. It was first introduced in the 1970s as an antimicrobial agent, and has since become one of the most commonly used chemicals in the world. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years.
Mécanisme D'action
Triclosan works by disrupting the bacterial cell membrane, which ultimately leads to cell death. It also inhibits the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria.
Effets Biochimiques Et Physiologiques
Triclosan has been shown to have a wide range of biochemical and physiological effects on both humans and animals. Studies have suggested that it may disrupt hormone function, interfere with the immune system, and contribute to the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages for use in lab experiments, including its wide availability, low cost, and broad-spectrum antimicrobial activity. However, its potential negative effects on human health and the environment must be carefully considered, and alternative compounds should be used when possible.
Orientations Futures
There are several areas of future research that could help to better understand the effects of Triclosan on human health and the environment. These include:
1. Investigating the potential for Triclosan to contribute to the development of antibiotic resistance.
2. Studying the long-term effects of Triclosan exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative antimicrobial agents that are less harmful to human health and the environment.
4. Assessing the potential for Triclosan to accumulate in the environment and impact ecosystems and wildlife.
5. Investigating the effectiveness of Triclosan in preventing the growth of bacteria and fungi in food and agricultural products.
In conclusion, Triclosan is a widely used synthetic chemical compound that has been extensively studied for its antimicrobial properties. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years. Further research is needed to better understand the effects of Triclosan and to develop alternative compounds that are less harmful to human health and the environment.
Méthodes De Synthèse
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with diphenyl carbonate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties, and has been used in a variety of applications such as wound dressings, medical devices, and water treatment. It has also been investigated for its potential use in preventing the growth of bacteria and fungi in food and agricultural products.
Propriétés
Numéro CAS |
157683-72-2 |
|---|---|
Nom du produit |
2,4',6-Trichlorodiphenyl ether |
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,3-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |
Clé InChI |
ZMRFCSWFCKICQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
Autres numéros CAS |
157683-72-2 |
Solubilité |
1.23e-06 M |
Synonymes |
2,6-Dichlorophenyl 4-chlorophenyl ether |
Pression de vapeur |
2.21e-04 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



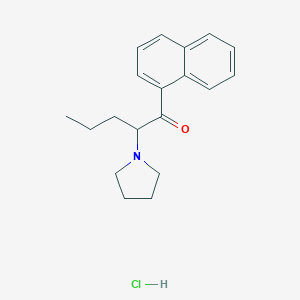
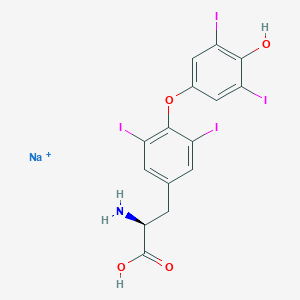
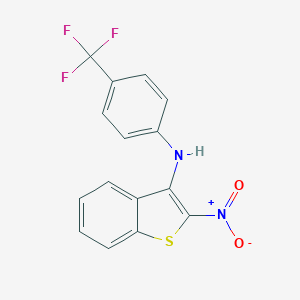
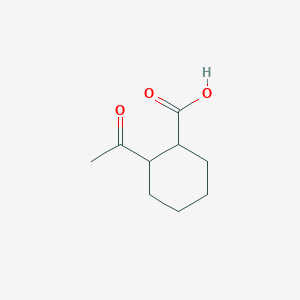
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
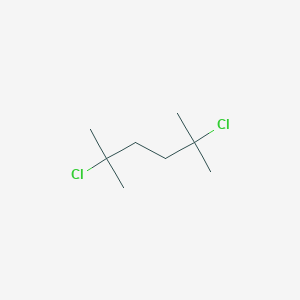
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
